molecular formula C21H15N B8516726 2-(Naphthalen-2-yl)-4-phenylpyridine

2-(Naphthalen-2-yl)-4-phenylpyridine

Cat. No.: B8516726
M. Wt: 281.3 g/mol
InChI Key: VLHGEDCOPDNHCX-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-4-phenylpyridine is a polycyclic aromatic compound featuring a pyridine core substituted with a naphthalene group at the 2-position and a phenyl group at the 4-position. This structure combines the electron-deficient pyridine ring with extended π-conjugation from naphthalene and phenyl moieties, making it a candidate for applications in medicinal chemistry and materials science.

The synthesis of related compounds often involves multi-step reactions, such as the condensation of ketones with hydrazines or the use of catalytic methods to introduce substituents. For instance, 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (a structurally similar enone derivative) was synthesized using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .

Properties

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

2-naphthalen-2-yl-4-phenylpyridine

InChI

InChI=1S/C21H15N/c1-2-6-16(7-3-1)19-12-13-22-21(15-19)20-11-10-17-8-4-5-9-18(17)14-20/h1-15H

InChI Key

VLHGEDCOPDNHCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:
Research indicates that 2-(Naphthalen-2-yl)-4-phenylpyridine exhibits promising properties for the development of therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for treating conditions such as cancer and neurological disorders.

Case Study: Anti-Cancer Activity
In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation in various cancer models. For instance, a study demonstrated that specific analogs reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Biochemical Research

Enzyme Interactions:
The compound is utilized to study enzyme kinetics and interactions. Its ability to act as an inhibitor or modulator makes it valuable in understanding complex biochemical pathways.

Case Study: Enzyme Inhibition
A notable study focused on the inhibition of protein kinases by this compound derivatives. The results indicated a significant decrease in enzyme activity, providing insights into potential mechanisms for drug design targeting kinase-related diseases.

Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material for various analytical techniques, including chromatography and spectroscopy. Its consistent properties aid in calibrating instruments and validating methods.

Agrochemical Applications

Pesticide Development:
Emerging research explores the potential of this compound in agrochemical formulations, particularly as an active ingredient in pesticides. Its efficacy against specific pests has been documented, suggesting a pathway for developing environmentally friendly pest control solutions.

Application AreaDescription
Pest ControlEffective against aphids
Environmental ImpactLow toxicity to non-target species

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(naphthalen-2-yl)-4-phenylpyridine with structurally analogous pyridine derivatives, highlighting substituent effects on molecular weight, melting point, and spectral properties:

Compound Name Molecular Formula Mol. Wt. M.P. (°C) Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ, ppm) Reference
This compound C₂₁H₁₅N 281.36 N/A ~3020 (aromatic C-H), ~1600 (C=C) Aromatic H: 7.18–7.79 (m)
2-Amino-4-(2-chloro-5-(4-NO₂Ph)-pyridin-3-yl)-1-(4-Ph)-pyridine (Q2) C₂₇H₂₀ClN₅O₃ 497 278–282 3479 (N-H), 2183 (CN), 1672 (C=O) NH₂: 5.39 (s); Ar-H: 7.18–7.79 (m)
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 245.20 N/A N/A N/A
2-(5-Methylfuran-2-yl)-4-(3-NO₂Ph)-6-Ph-pyridine C₂₂H₁₅N₃O₃ 377.37 N/A N/A N/A
2-Hydroxymethyl-4-phenylpyridine C₁₂H₁₁NO 185.22 N/A N/A CH₂OH: ~4.5 (s); Ar-H: 7.2–8.0

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) increases molecular weight and melting points (e.g., Q2: 278–282°C vs. simpler analogs) .
  • Spectral Data : The presence of -CN and -NH₂ groups in Q2 results in distinct IR peaks at 2183 cm⁻¹ and 3479 cm⁻¹, respectively. Aromatic protons in naphthalene-containing compounds typically resonate between δ 7.18–7.79 ppm .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(Naphthalen-2-yl)-4-phenylpyridine?

Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the naphthalene and phenyl moieties to the pyridine core. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Optimizing reaction temperatures (e.g., 80–110°C) and solvent systems (e.g., toluene/ethanol mixtures) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers handle and store this compound safely?

  • Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid water jets during spills due to potential reactivity .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation: X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to verify substitution patterns .
  • Purity assessment: HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) .
  • Mass analysis: High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Catalyst screening: Test alternative catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance regioselectivity .
  • Solvent effects: Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of aromatic intermediates .
  • Microwave-assisted synthesis: Reduce reaction times and improve yields compared to conventional heating .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Cross-validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Isotopic labeling: Use deuterated analogs to clarify ambiguous proton environments .
  • Collaborative analysis: Share raw data with crystallography or spectroscopy experts to resolve ambiguities .

Q. What strategies mitigate compound degradation during long-term stability studies?

  • Light and oxygen avoidance: Store samples in amber vials with oxygen scavengers .
  • Accelerated stability testing: Expose the compound to elevated temperatures (40–60°C) and monitor degradation products via LC-MS .

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Docking studies: Use software like AutoDock to simulate interactions with target proteins (e.g., kinases) .
  • QSAR modeling: Correlate substituent electronic properties (Hammett constants) with observed activity .

Q. What are the challenges in assessing the ecological impact of this compound?

  • Data gaps: No established ecotoxicity, persistence, or bioaccumulation data exist .
  • Proposed methods: Conduct in silico predictions (EPI Suite) and microcosm studies to evaluate biodegradation pathways .

Methodological Notes

  • Safety protocols for pyridine derivatives emphasize avoiding aqueous reactions with chlorinated intermediates due to toxic fume risks .
  • Synthetic scalability requires balancing cost (e.g., catalyst loading) and purity, particularly for pharmacological applications .
  • Data reproducibility hinges on rigorous solvent drying and moisture-free reaction conditions .

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